molecular formula C17H23ClFN3O2 B2476210 N1-(3-chloro-4-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide CAS No. 946233-35-8

N1-(3-chloro-4-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

Cat. No. B2476210
CAS RN: 946233-35-8
M. Wt: 355.84
InChI Key: VGBLPFUEYAWGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-4-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide, commonly known as CFM-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFM-2 belongs to the class of oxalamide derivatives and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Molecular Synthesis and Drug Development

Synthesis of Polyfunctionalized Piperidone Oxime Ethers and Their Cytotoxicity

A study by Parthiban et al. (2011) details the synthesis of a series of 2,6-diarylpiperidin-4-one O-methyloximes with various substituents, including fluoro, chloro, and isopropyl groups. These compounds exhibit significant in vitro antiproliferative activity against the HeLa cell line, demonstrating their potential as anticancer agents. This research highlights the scope for further optimization of the piperidone pharmacophore toward the development of new anticancer drugs (Parthiban, Pallela, Kim, Park, & Jeong, 2011).

Novel Synthesis Approaches

Mamedov et al. (2016) developed a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating a new methodology that is applicable to the synthesis of anthranilic acid derivatives and oxalamides. This method is simple, high yielding, and provides a new formula for synthesizing related compounds, showcasing the versatility of these chemical structures in drug synthesis and development (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Pharmacological Properties and Mechanisms

Pharmacological and Behavioral Profile of ACP-103

The study by Vanover et al. (2006) explores the pharmacological properties of ACP-103, a compound structurally similar to the given chemical name, demonstrating its potent inverse agonist activity at the 5-HT2A receptor. This compound showed potential as an antipsychotic agent through its behavioral pharmacological profile, including attenuation of head-twitch behavior and hyperactivity in animal models. These findings contribute to understanding the therapeutic potential of compounds with similar structures in treating psychiatric disorders (Vanover, Weiner, Makhay, Veinbergs, Gardell, Lameh, Del Tredici, Piu, Schiffer, Ott, Burstein, Uldam, Thygesen, Schlienger, Andersson, Son, Harvey, Powell, Geyer, Tolf, Brann, & Davis, 2006).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClFN3O2/c1-11(2)22-7-5-12(6-8-22)10-20-16(23)17(24)21-13-3-4-15(19)14(18)9-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBLPFUEYAWGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.